N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide
Description
This compound features a hybrid structure combining a 1H-indol-3-yl ethylamine moiety linked via a 4-oxobutyl spacer to a benzofuran-2-carboxamide group. The indole core is a common pharmacophore in bioactive molecules, often associated with receptor binding (e.g., serotonin analogs), while the benzofuran ring contributes to π-π stacking interactions and metabolic stability.
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[4-[2-(1H-indol-3-yl)ethylamino]-4-oxobutyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H23N3O3/c27-22(24-13-11-17-15-26-19-8-3-2-7-18(17)19)10-5-12-25-23(28)21-14-16-6-1-4-9-20(16)29-21/h1-4,6-9,14-15,26H,5,10-13H2,(H,24,27)(H,25,28) |
InChI Key |
PTCVZKLYDOOSGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide typically involves the coupling of tryptamine with a benzofuran derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually involve:
Reactants: Tryptamine and a benzofuran carboxylic acid derivative.
Reagents: N,N’-dicyclohexylcarbodiimide (DCC).
Solvent: Dichloromethane (DCM) or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The carbonyl group in the amide linkage can be reduced to form amine derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide is not fully elucidated. it is believed to interact with various molecular targets due to its indole and benzofuran moieties. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. The compound’s effects could be mediated through pathways involving neurotransmitters, enzymes, or other cellular targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (Compound 1, )
- Structural Differences : The benzofuran-2-carboxamide in the target compound is replaced with a 2-acetylthiazole-4-carboxamide.
- Synthesis : Both compounds employ mixed anhydride coupling for amide bond formation, suggesting shared synthetic accessibility .
- Functional Implications: Thiazole rings are known for antimicrobial activity due to sulfur’s electron-withdrawing effects. The benzofuran in the target compound may offer improved metabolic stability compared to thiazole, as furans are less prone to oxidative degradation.
Methyl (R)-N-(1-[(2-(1H-Indol-3-yl)ethyl]amino)-1-oxodecan-2-yl)-N-(4-chlorophenyl)glycinate (Compound 9, )
- Structural Differences: A decanoyl chain and 4-chlorophenyl group replace the 4-oxobutyl and benzofuran moieties.
- The 4-chlorophenyl group introduces steric and electronic effects that may alter target selectivity compared to the benzofuran’s planar aromatic system .
N-[1-[2-(1H-Indol-3-yl)ethyl]-4-piperidinyl]benzamide (Clarke’s Analysis, )
- Structural Differences : A piperidinyl-benzamide replaces the 4-oxobutyl-benzofuran-carboxamide.
- Functional Implications : The piperidine ring introduces a basic amine, likely increasing water solubility at physiological pH. This modification could enhance central nervous system penetration compared to the target compound’s neutral 4-oxobutyl spacer .
Data Table: Key Structural and Functional Comparisons
*Inferred from analogous synthesis in .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels ’s methodology, but the benzofuran ring may require optimized protection-deprotection strategies due to its sensitivity to strong acids/bases.
- Bioactivity Predictions : Compared to thiazole analogs , the benzofuran moiety may reduce off-target interactions, while the 4-oxobutyl spacer could balance rigidity and flexibility for receptor binding.
- Pharmacokinetics : The absence of ionizable groups (vs. piperidine in Clarke’s compound ) suggests moderate blood-brain barrier penetration, making it suitable for peripheral targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
